REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9]([CH2:12]O)=[CH:8][C:7]=2[CH:14]=1.[Br:15]P(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9]([CH2:12][Br:15])=[CH:8][C:7]=2[CH:14]=1
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Name
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|
Quantity
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4.35 g
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Type
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reactant
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Smiles
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COC=1C=CC2=C(C=C(CO2)CO)C1
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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9.56 g
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Type
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reactant
|
Smiles
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BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture is evaporated in vacuo
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Type
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CUSTOM
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Details
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The residue is triturated with 100 ml of an ether/hexane mixture (1:1)
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Type
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CUSTOM
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Details
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The solid is removed by filtration (medium frit)
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Type
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WASH
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Details
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washed with several 50 ml portions of the ether/hexane mixture
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Type
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CUSTOM
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Details
|
evaporated
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Reaction Time |
15 min |
Name
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|
Type
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product
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Smiles
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COC=1C=CC2=C(C=C(CO2)CBr)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |